molecular formula C14H15NO4 B2778837 N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide CAS No. 2034566-65-7

N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide

Cat. No.: B2778837
CAS No.: 2034566-65-7
M. Wt: 261.277
InChI Key: XAOQOAIKMCVATH-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide” is a complex organic molecule that contains a tetrahydrofuran ring and a bifuran group attached to a carboxamide group . Tetrahydrofuran is a heterocyclic compound, specifically a cyclic ether . The bifuran group consists of two furan rings, which are aromatic heterocycles . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The tetrahydrofuran ring, bifuran group, and carboxamide group each have different reactivities and would react under different conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These processes yield various compounds in satisfactory yields, highlighting the versatility of heterocyclic compounds in organic synthesis and potential pharmaceutical applications (Bacchi et al., 2005).

Site-Specific Lithiation

The control over the site of lithiation in certain derivatives, such as 3-(aminomethyl)pyridine derivatives, has been demonstrated. This precision in chemical modification allows for the synthesis of complex molecules with specific functional groups, useful in the development of novel pharmaceuticals and materials (Smith et al., 2013).

Anion Receptor Chemistry

The synthesis and study of cyclic triamides as anion receptors have shown that these macrocycles can bind selectively to tetrahedral anions over spherical or planar ones. This property is significant for applications in molecular sensing and separation technologies (Choi & Hamilton, 2003).

Antitumor Activity

Compounds synthesized from interactions of 5-diazoimidazole-4-carboxamide with various isocyanates have shown promise as broad-spectrum antitumor agents. Such research indicates the potential of these compounds in developing new cancer therapies (Stevens et al., 1984).

Antimicrobial Activity

A series of furan-3-carboxamides has been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against a range of microorganisms. This research is crucial for the development of new antibiotics and antifungal agents (Zanatta et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-14(11-4-6-18-9-11)15-7-12-1-2-13(19-12)10-3-5-17-8-10/h1-3,5,8,11H,4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQOAIKMCVATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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